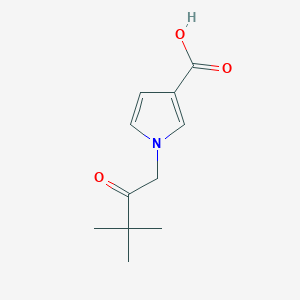

1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid

説明

1-(3,3-Dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by a 3,3-dimethyl-2-oxobutyl substituent at the 1-position of the pyrrole ring. Such structural features are often leveraged in medicinal chemistry for drug design, particularly in targeting enzymes or receptors requiring specific electronic or steric interactions.

特性

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUXUWTVTGBQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,3-Dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 209.24 g/mol

- CAS Number : 2098122-09-7

Synthesis

The compound can be synthesized through various methods involving pyrrole and carboxylic acid derivatives. A notable method includes the cyclization of substituted acetic acids with appropriate reagents under controlled conditions, which allows for the formation of the pyrrole ring and subsequent functionalization at the carboxylic acid position.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | Staphylococcus aureus (Gram-positive) | 15 |

| Escherichia coli (Gram-negative) | 12 | |

| Pseudomonas aeruginosa (Gram-negative) | 10 | |

| Bacillus cereus (Gram-positive) | 14 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. In vitro studies evaluated its efficacy against common fungal pathogens:

| Compound | Fungal Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | Candida albicans | 18 |

| Aspergillus niger | 16 |

The data suggests that this pyrrole derivative may serve as a potential antifungal agent.

The biological activity of pyrrole derivatives is often attributed to their ability to interact with microbial cell membranes and inhibit essential enzymes. The presence of the carboxylic acid group is believed to enhance solubility and facilitate interaction with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives:

- Antimicrobial Screening : A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the structure significantly influenced their efficacy against both bacterial and fungal strains .

- Anti-inflammatory Properties : Research has shown that certain pyrrole compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

類似化合物との比較

Structural and Electronic Differences

- Substituent Effects: The target compound’s 3,3-dimethyl-2-oxobutyl group introduces steric bulk and a ketone functionality, distinguishing it from analogs with aryl (e.g., chlorophenyl in ) or heteroaryl (e.g., thienylmethyl in ) substituents.

- Acidity and Reactivity : Carboxylic acid groups at the 3-position of pyrrole are common in all analogs, but additional substituents (e.g., cyclopropyl in ) may modulate pKa values and reactivity. For instance, electron-withdrawing groups (e.g., trifluoromethyl) could enhance acidity.

Physicochemical Properties

- Melting Points : The thienylmethyl-substituted analog (184–187°C, ) suggests moderate crystallinity, likely due to planar thiophene-pyrrole interactions. The target compound’s melting point is expected to differ due to its flexible branched chain.

- Solubility: The ketone in the target compound may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to purely aromatic analogs like the chlorophenyl derivative .

準備方法

General Pyrrole Synthesis

Pyrroles are commonly synthesized through various methods. Some of these include:

- Hantzsch Pyrrole Synthesis: This involves the reaction of a \$$\alpha\$$-chloro ketone with a \$$\beta\$$-keto ester in the presence of ammonia.

- Knorr Pyrrole Synthesis: This method involves the reaction of an \$$\alpha\$$-amino ketone or \$$\alpha\$$-amino ester with a \$$\beta\$$-dicarbonyl compound.

- Paal-Knorr Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

Pyrrole-3-carboxylic acid derivatives can be synthesized using several approaches:

- From Ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylates: Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, key substrates, can transform into target compounds through direct transformation of an aldehyde fragment into a 1,3-oxazole cycle via van Leusen’s reaction, followed by ester group hydrolysis, converting the reactant into the corresponding pyrrole-3-carboxylic acid.

- From 2-Bromopropanal, Ethyl Acetoacetate, and Ammonia Water: Reacting 2-bromopropanal, ethyl acetoacetate, and ammonia water yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester under mild, alkaline conditions. The reaction usually takes place between 0°C and 50°C.

Reactions to Form the Target Compound

Given the target compound, 1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid, key steps in its synthesis would likely involve:

- Formation of the Pyrrole Ring: Utilizing one of the general pyrrole synthesis methods, ensuring the resulting pyrrole has a carboxylic acid group at the 3-position.

N-Substitution: Attaching the 3,3-dimethyl-2-oxobutyl group to the nitrogen atom of the pyrrole ring. This could involve:

- Alkylation: Reacting the pyrrole-3-carboxylic acid with a 3,3-dimethyl-2-oxobutyl derivative containing a leaving group (e.g., a halide). This reaction would require a base to deprotonate the pyrrole nitrogen.

Example Reaction Scheme

While a specific procedure for the target compound is unavailable, a plausible synthetic route can be proposed based on the available information.

Analytical Data

To confirm the successful synthesis of this compound, various analytical techniques can be employed:

- NMR Spectroscopy: \$$^1H$$ NMR and \$$^{13}C\$$ NMR would confirm the presence and connectivity of the different atoms in the molecule.

- Mass Spectrometry: Mass spectrometry would provide the molecular weight of the synthesized compound.

- Infrared Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the carbonyl and carboxylic acid groups.

- Melting Point: Measuring the melting point can provide an indication of the purity of the synthesized compound.

- Elemental Analysis: This analysis provides the percentage composition of elements in the synthesized compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrrole derivatives. A plausible approach includes:

- Step 1 : Alkylation of 1H-pyrrole-3-carboxylic acid with 3,3-dimethyl-2-oxobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the substituted butyl group .

- Step 2 : Acidic hydrolysis (e.g., HCl/EtOH) to deprotect ester intermediates, if applicable, and isolate the carboxylic acid .

- Critical factors include temperature control (60–80°C for alkylation) and stoichiometric ratios (1:1.2 for pyrrole:alkylating agent). Yields may vary (40–70%) due to steric hindrance from the dimethyl-oxobutyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for pyrrole ring protons (δ 6.2–7.0 ppm), the methyl groups in the dimethyl-oxobutyl moiety (δ 1.2–1.4 ppm), and the carboxylic acid proton (broad singlet, δ ~12 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) and pyrrole C-N stretching (~1450 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₁₅NO₃: theoretical m/z 209.1) .

Q. How does the presence of the 3,3-dimethyl-2-oxobutyl group influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The hydrophobic dimethyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. The carboxylic acid enhances solubility in basic aqueous media .

- Reactivity : The ketone in the butyl group is susceptible to nucleophilic attacks (e.g., hydrazine for hydrazone formation), while the carboxylic acid allows for amidation or esterification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation at the pyrrole nitrogen versus other positions?

- Methodological Answer : Alkylation at the pyrrole nitrogen is favored due to:

- Electronic Effects : The lone pair on nitrogen is more nucleophilic compared to ring carbons.

- Steric Guidance : Bulky 3,3-dimethyl-2-oxobutyl groups are better accommodated at the nitrogen, minimizing steric clashes with adjacent substituents .

- Computational studies (DFT) can model charge distribution and transition states to validate experimental outcomes .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as logP or bioavailability?

- Methodological Answer :

- Software Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (predicted ~1.8 due to the hydrophobic butyl group) and hydrogen-bonding capacity (2 donors, 4 acceptors) .

- Bioavailability : Low membrane permeability is expected (TPSA ~75 Ų), suggesting prodrug strategies (e.g., ester prodrugs) for improved absorption .

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may interfere with activity .

- Dose-Response Validation : Repeat assays with purified batches (≥95% purity via HPLC) to confirm dose-dependent effects .

Q. How can researchers address low synthetic yields in large-scale preparations of this compound?

- Methodological Answer :

- Catalytic Optimization : Replace traditional alkylation agents with Mitsunobu conditions (DIAD, PPh₃) to enhance efficiency .

- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate high-purity batches .

- Byproduct Analysis : Characterize side products (e.g., dialkylated pyrroles) via GC-MS and adjust stoichiometry to suppress their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。